2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that features both pyrimidine and thiadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the pyrimidine and thiadiazole rings through a sulfanyl linkage, often using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Industrial Applications: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-[(4-Methyl-2-pyrimidinyl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrimidine and thiadiazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS2/c1-6-3-4-11-9(12-6)17-5-8(16)13-10-15-14-7(2)18-10/h3-4H,5H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNSXOIDPHYNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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